molecular formula C16H11F3O2 B1448571 5-(4-(Trifluoromethoxy)phenyl)-1-indanone CAS No. 1261586-76-8

5-(4-(Trifluoromethoxy)phenyl)-1-indanone

Cat. No.: B1448571
CAS No.: 1261586-76-8
M. Wt: 292.25 g/mol
InChI Key: NGJHNKHIGZWPPL-UHFFFAOYSA-N
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Description

5-(4-(Trifluoromethoxy)phenyl)-1-indanone is a fluorinated organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to an indanone structure

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-(trifluoromethoxy)benzaldehyde as the starting material.

  • Reaction Steps: The key steps involve the formation of an intermediate through a Friedel-Crafts acylation reaction, followed by cyclization to form the indanone structure.

  • Conditions: The reaction is usually carried out in the presence of a Lewis acid catalyst (e.g., aluminum chloride) under anhydrous conditions.

Industrial Production Methods:

  • Scale-Up: The industrial production involves optimizing the reaction conditions to achieve higher yields and purity.

  • Purification: The final product is purified using techniques such as recrystallization or column chromatography to remove impurities.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be employed to reduce specific functional groups within the molecule.

  • Substitution: Substitution reactions, particularly electrophilic aromatic substitution, are common due to the presence of the aromatic ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Electrophilic substitution reactions typically use strong acids like sulfuric acid (H₂SO₄).

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Halogenated derivatives and nitro compounds.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new fluorinated compounds. Biology: It serves as a probe in biological studies to understand the interaction of fluorinated molecules with biological systems. Medicine: Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which 5-(4-(Trifluoromethoxy)phenyl)-1-indanone exerts its effects depends on its specific application. For instance, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

  • 4-(Trifluoromethoxy)aniline: Similar in structure but lacks the indanone moiety.

  • 4-(Trifluoromethoxy)benzaldehyde: A related aldehyde used in the synthesis of the target compound.

  • 4,5-Dihydro-4-(4-trifluoromethoxyphenyl)pyrrolo[1,2-a]quinoxaline: A derivative with potential biological activity.

Uniqueness: The presence of the indanone structure in 5-(4-(Trifluoromethoxy)phenyl)-1-indanone distinguishes it from other trifluoromethoxy-containing compounds, providing unique chemical and biological properties.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and development.

Is there anything specific you would like to know more about?

Properties

IUPAC Name

5-[4-(trifluoromethoxy)phenyl]-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3O2/c17-16(18,19)21-13-5-1-10(2-6-13)11-3-7-14-12(9-11)4-8-15(14)20/h1-3,5-7,9H,4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGJHNKHIGZWPPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=C(C=C2)C3=CC=C(C=C3)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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